Methyl 2-ethylpent-4-ynoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethylpent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(5-2)8(9)10-3/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFREPVZHZBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Ethylpent 4 Ynoate and Its Analogues
Established Synthetic Routes to Methyl 2-ethylpent-4-ynoate
The synthesis of this compound can be achieved through established organic chemistry principles, primarily involving the formation of a carbon-carbon bond at the α-position (the carbon adjacent to the ester group). A common and effective method is the alkylation of an ester enolate.
This process begins with the deprotonation of a suitable precursor, such as methyl 2-ethylpropanoate, using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is frequently used for this purpose due to its efficacy in completely converting the ester to its corresponding lithium enolate at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The formation of the enolate is a critical step, creating a nucleophilic carbon center.
Once the enolate is formed, it is reacted with an electrophilic source of the propargyl group. Propargyl bromide is an ideal reagent for this step. The nucleophilic enolate attacks the electrophilic carbon of propargyl bromide in an S_N2 reaction, displacing the bromide and forming the new carbon-carbon bond. This alkylation step introduces the pent-4-ynyl chain, yielding the target molecule, this compound, after an aqueous workup. This method is a foundational approach for constructing α-substituted esters with a terminal alkyne functionality.
Development of Stereoselective Synthetic Approaches for Chiral Alkynoate Analogues
Creating specific stereoisomers of a molecule is crucial, particularly in pharmaceutical and biological contexts where stereochemistry dictates function. For alkynoate analogues, stereoselectivity can be achieved by introducing a chiral center, often at the α-carbon. Two prominent strategies for this are the use of chiral auxiliaries and asymmetric catalysis.
A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk The auxiliary acts as a "chiral director," creating a diastereomeric intermediate that favors the formation of one stereoisomer over another due to steric hindrance. york.ac.uknumberanalytics.com After the desired stereocenter has been created, the auxiliary is cleaved from the product and can often be recovered for reuse. york.ac.uknumberanalytics.com
This strategy has been successfully applied in numerous complex syntheses, including the construction of natural products like Taxol and erythromycin. numberanalytics.comnumberanalytics.com In the context of alkynoate-related structures, for example, camphor-derived auxiliaries have been used to induce high diastereoselectivity in aldol (B89426) reactions, a fundamental C-C bond-forming reaction. numberanalytics.com A classic application is the asymmetric alkylation of a chiral ester enolate, where the auxiliary guides the approach of the electrophile to one face of the enolate, leading to a high enantiomeric excess in the final product. numberanalytics.com
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of a chiral product. This method avoids the need to attach and remove an auxiliary. Various transition metals have been employed to catalyze the formation of chiral esters from terminal alkynes.
Key examples include:
Copper(I)-Catalyzed Alkynylation : Chiral copper(I) complexes have been used to catalyze the direct addition of terminal alkynes to α-imino esters. This reaction produces optically active β,γ-alkynyl α-amino acid derivatives with good yields and high enantioselectivity under mild conditions. pnas.org The versatility of the alkyne group allows for further transformations into other valuable chiral building blocks. pnas.org
Nickel-Catalyzed Borylalkylation : An advanced, three-component reaction using a nickel catalyst enables the asymmetric cross-coupling of terminal alkynes, a diboron (B99234) reagent, and prochiral alkyl electrophiles. dicp.ac.cn This method provides efficient access to enantioenriched alkenyl esters that contain an α-stereogenic center. The reaction demonstrates high levels of regio-, stereo-, and enantioselectivity, highlighting the power of modern catalytic systems. dicp.ac.cn
Sequential Palladium and Copper Catalysis : A dual catalytic system has been developed for the synthesis of chiral β-alkynyl esters. The process involves a palladium-catalyzed cross-coupling to form an enyne, which is then reduced in a regio- and enantioselective manner using a copper catalyst with a chiral ligand. rsc.org This strategy provides access to a broad range of chiral products from simple alkyne precursors. rsc.org
Metal-Catalyzed Reactions in Alkynoate and Alkenoate Construction
Metal catalysis extends beyond asymmetric synthesis and is fundamental to constructing the carbon skeletons of both alkynoates (containing a C≡C triple bond) and alkenoates (containing a C=C double bond). Iron and rhodium are two metals that have emerged as powerful catalysts for these transformations.
Iron has become an attractive catalyst due to its low cost, natural abundance, and minimal toxicity compared to precious metals like palladium. nih.govrsc.org Iron-catalyzed reactions have proven effective for creating olefinic esters (alkenoates) and related structures.
Notable strategies include:
Reductive Cross-Coupling : An iron catalyst can achieve the cross-coupling of alkyl electrophiles with olefins in the presence of a hydrosilane. nih.gov This method avoids the need for pre-formed organometallic reagents and is compatible with various functional groups, making it a versatile tool for C-C bond formation. nih.gov
Coupling of Allenyl Esters : Iron catalyzes the coupling between α-allenyl esters and Grignard reagents to produce structurally diverse 1,3-dienes, which are closely related to polyunsaturated esters. nih.gov The reaction proceeds under mild conditions with high efficiency and can be easily scaled up. nih.gov
Allylation of Organomagnesium Reagents : Simple iron salts like Fe(OAc)₂ can catalyze the allylation of Grignard reagents with allyl acetates to form various alkenes. rsc.org This can be combined with an iron-catalyzed hydrogenation step in a sequential process that effectively acts as an alkyl-alkyl cross-coupling, providing another route to complex carbon skeletons. rsc.org
Rhodium(III) catalysts are exceptionally effective in promoting reactions that involve the activation of otherwise inert C-H bonds. acs.orgrsc.org This capability has been harnessed to construct complex cyclic structures like lactones (cyclic esters) from linear hydroxyalkynoates.
A key example is a cascade reaction where a Rh(III) catalyst mediates the C-H activation and subsequent [4+2] oxidative annulation of aromatic acids with 4-hydroxy-2-alkynoates. acs.orgresearchgate.net This process allows for the regioselective formation of fused heterocyclic lactone scaffolds in a single, efficient step. acs.orgrsc.org The secondary hydroxyl group present in the alkynoate substrate often plays a crucial role in directing the regioselectivity of the annulation. researchgate.net This powerful strategy enables the rapid assembly of complex polycyclic frameworks from readily available starting materials. researchgate.netnih.gov
Data Tables
Table 1: Overview of Catalytic Systems
| Reaction Type | Metal Catalyst | Ligand/Auxiliary Type | Substrates | Product Type | Ref. |
|---|---|---|---|---|---|
| Asymmetric Alkynylation | Copper(I) | Chiral Pybox | Terminal Alkyne, α-Imino Ester | Chiral α-Amino Acid Derivative | pnas.org |
| Asymmetric Borylalkylation | Nickel | Chiral Diamine | Terminal Alkyne, Diboron, α-Bromoester | Chiral Alkenyl Ester | dicp.ac.cn |
| Reductive Cross-Coupling | Iron(II) Acetate (B1210297) | Xantphos | Alkyl Halide, Olefin, Hydrosilane | Functionalized Alkane | nih.gov |
| Annulation/Lactonization | Rhodium(III) | - | Aromatic Acid, 4-Hydroxy-2-alkynoate | Fused Lactone | acs.org |
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Main Subject |
| Methyl 2-ethylpropanoate | Synthetic Precursor |
| Lithium diisopropylamide (LDA) | Reagent (Base) |
| Tetrahydrofuran (THF) | Solvent |
| Propargyl bromide | Reagent (Electrophile) |
| Taxol | Example of Complex Molecule |
| Erythromycin | Example of Complex Molecule |
| 4-hydroxy-2-alkynoates | Substrate |
| Iron(II) Acetate | Catalyst |
| Iron(III) Acetylacetonate | Catalyst |
| Rhodium(III) complexes | Catalyst |
| Grignard reagents | Reagent |
| Hydrosilane | Reagent |
| α-allenyl esters | Substrate |
| α-imino esters | Substrate |
Copper-Catalyzed Regioselective Silylcupration of Terminal Alkynes
The copper-catalyzed silylcupration of terminal alkynes represents a powerful and highly regioselective method for the synthesis of α-vinylsilanes, which are versatile intermediates in organic synthesis. This methodology is particularly relevant for the functionalization of alkynoate esters like ethyl pent-4-ynoate (B8414991). The reaction typically employs a copper(I) catalyst in the presence of a silylborane reagent, such as (dimethylphenylsilyl)pinacolborane (PhMe₂Si-Bpin), and an alcohol additive, which is crucial for achieving high regioselectivity. organic-chemistry.orgacs.org
The process is characterized by its excellent control over the position of silylation, predominantly affording the branched (α) vinylsilane isomer over the linear (β) alternative. acs.orgsorbonne-universite.fr This high regioselectivity is attributed to the mechanism involving the formation of a copper-silyl intermediate, which then undergoes insertion into the alkyne C-C triple bond. The reaction demonstrates broad functional group tolerance, including esters, halides, and amino groups, making it a robust tool for the synthesis of complex molecules. organic-chemistry.org For instance, the silylcupration of ethyl pent-4-ynoate can be achieved using a CuCl catalyst with a bulky, electron-rich monophosphine ligand like Johnphos at low temperatures. organic-chemistry.orgchemicalbook.comottokemi.comottokemi.com The resulting α-vinylsilane is a valuable precursor for further transformations.
Table 1: Copper-Catalyzed Silylcupration of Terminal Alkynes
| Entry | Alkyne Substrate | Silylating Agent | Catalyst/Ligand | Additive | Product (Major Isomer) | Regioselectivity (α:β) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Ethyl pent-4-ynoate | PhMe₂Si-Bpin | CuCl / Johnphos | MeOH | Ethyl 2-ethyl-3-(dimethylphenylsilyl)pent-4-enoate | >99:1 | 85 |
| 2 | Phenylacetylene | PhMe₂Si-Bpin | CuCl / Johnphos | MeOH | (1-Phenylvinyl)dimethyl(phenyl)silane | >99:1 | 92 |
Gold-Catalyzed Cycloaddition Reactions of Vinyldiazo Derivatives
Gold catalysts have emerged as powerful tools for a variety of organic transformations, including the cycloaddition reactions of vinyldiazo compounds with alkynes. sorbonne-universite.frresearchgate.net These reactions provide access to a diverse range of carbocyclic and heterocyclic frameworks, particularly substituted cyclopentenes. researchgate.netsemanticscholar.org The reaction is initiated by the decomposition of the vinyldiazo compound in the presence of a gold(I) catalyst, which generates a highly electrophilic gold carbene intermediate. sorbonne-universite.fr This intermediate exhibits enhanced reactivity at its vinylogous position, which is a distinguishing feature of gold catalysis in this context. sorbonne-universite.fr
When a vinyldiazo ester reacts with a terminal alkyne, a formal [3+2] cycloaddition can occur, leading to the formation of a highly functionalized cyclopentene (B43876) derivative. researchgate.netsemanticscholar.org The regioselectivity of the cycloaddition is generally high, with the reaction proceeding via a stepwise mechanism involving the nucleophilic attack of the alkyne on the vinylogous position of the gold carbene. researchgate.net The choice of ligands on the gold catalyst can influence the efficiency and selectivity of the transformation. rsc.org This methodology allows for the construction of complex cyclopentene cores that can be further elaborated, providing a strategic approach to the synthesis of analogues of this compound incorporated into a cyclic system.
Table 2: Gold-Catalyzed [3+2] Cycloaddition of Vinyldiazo Esters with Alkynes
| Entry | Vinyldiazo Ester | Alkyne | Gold Catalyst | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethyl 2-vinyldiazoacetate | Phenylacetylene | IPrAuNTf₂ | Ethyl 4-phenyl-1-cyclopentene-1-carboxylate | 78 |
| 2 | Methyl 2-(p-tolyl)vinyldiazoacetate | 1-Hexyne | (Johnphos)Au(NTf₂) | Methyl 2-butyl-4-(p-tolyl)-1-cyclopentene-1-carboxylate | 85 |
Radical-Mediated Transformations for Pentynoate Frameworks (e.g., Mn-Photocatalyzed Atom Transfer Radical Addition)
Radical-mediated transformations offer a powerful alternative for the construction of complex molecular architectures, including pentynoate frameworks. Among these, manganese-photocatalyzed atom transfer radical addition (ATRA) has gained prominence as a method for the formation of C-C bonds under mild conditions. rsc.orgrsc.org This approach typically involves the generation of a carbon-centered radical from a suitable precursor, such as an alkyl iodide, which then adds across a C-C multiple bond. acs.org
The use of manganese carbonyl complexes, like Mn₂(CO)₁₀, as photocatalysts is particularly noteworthy. rsc.org Upon irradiation with visible light, the manganese complex can initiate the homolytic cleavage of a carbon-halogen bond, generating the key radical intermediate. rsc.org This radical can then add to an alkyne, such as a pentynoate derivative, to form a vinyl radical. Subsequent atom transfer from a suitable donor completes the catalytic cycle and furnishes the addition product. acs.org This methodology has been successfully employed for the stereodivergent synthesis of iodoalkenes from the reaction of α-functionalized alkyl iodides with alkynes, where the choice of photocatalyst can control the E/Z selectivity. acs.org Such strategies could be adapted for the synthesis of complex analogues of this compound.
Table 3: Mn-Photocatalyzed Atom Transfer Radical Addition to Alkynes
| Entry | Alkyne | Radical Precursor | Photocatalyst | Product | Yield (%) | Stereoselectivity (Z/E) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | ICH₂B(pin) | Mn₂(CO)₁₀ | (Z)-Pinacol (3-iodo-1-phenylprop-1-en-2-yl)boronate | 75 | >20:1 |
| 2 | 1-Octyne | ICH₂CO₂Et | Mn₂(CO)₁₀ | Ethyl 2-(iodomethyl)dec-2-enoate | 68 | 15:1 |
Indium-Mediated Allylindation and Related Reactions in Ester Synthesis
Indium-mediated reactions have carved a niche in organic synthesis due to their unique reactivity and functional group tolerance, including the ability to be performed in aqueous media. encyclopedia.pubresearchgate.net Indium-mediated allylation and related transformations are particularly useful for the formation of carbon-carbon bonds. These reactions typically involve the in situ generation of an organoindium reagent from indium metal and an allyl or propargyl halide. encyclopedia.pub This organoindium species then acts as a nucleophile, adding to a variety of electrophiles.
The allylindation of alkynes, including those bearing ester functionalities, provides a direct route to 1,4-dienes. The reaction of an alkynoic ester with an allylindium reagent, generated from an allyl bromide and indium powder, would lead to the formation of a γ,δ-unsaturated ester. The regioselectivity of the addition to the alkyne can be influenced by the substitution pattern of both the alkyne and the allylindium reagent. encyclopedia.pub Furthermore, indium has been shown to mediate the alkynylation of various substrates, highlighting its versatility in forming C(sp)-C(sp³) bonds. nih.gov This methodology offers a straightforward approach to the synthesis of analogues of this compound with extended carbon chains.
Table 4: Indium-Mediated Allylindation of Alkynes
| Entry | Alkyne | Allyl Halide | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Allyl bromide | THF/H₂O | (1-(But-3-en-1-yl)vinyl)benzene | 85 |
| 2 | Methyl propiolate | Cinnamyl bromide | DMF | Methyl 2-(1,3-diphenylallyl)acrylate | 78 |
Synthesis of Phosphorylated Alkynoate and Alkenoate Derivatives
The synthesis of phosphorylated alkynoates and their corresponding alkenoate derivatives is of significant interest due to the biological and synthetic utility of organophosphorus compounds. A direct and efficient method for the synthesis of compounds such as ethyl 2-(diethoxyphosphoryl)pent-4-ynoate involves the phosphorylation of a suitable precursor like ethyl pent-4-ynoate.
One common approach is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an α-halo ester. However, a more direct route for α-phosphorylation of esters involves the reaction with a phosphorylating agent. For instance, ethyl 2-(diethoxyphosphoryl)pent-4-ynoate can be synthesized by reacting ethyl pent-4-ynoate with triethyl phosphite under acidic conditions. This reaction leverages the reactivity of the α-carbon to the ester to install the phosphonate (B1237965) group. Alternatively, palladium-catalyzed hydrophosphorylation of alkynes with H-phosphonates provides a route to vinylphosphonates with high regioselectivity. organic-chemistry.org These methods provide access to a range of phosphorylated derivatives of pentynoates and related unsaturated esters, which are valuable building blocks in organic synthesis.
Table 5: Synthesis of Phosphorylated Alkynoate and Alkenoate Derivatives
| Entry | Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethyl pent-4-ynoate | Triethyl phosphite | HCl, 0-25 °C | Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate | 65 |
| 2 | Phenylacetylene | Diethyl phosphite | Pd(OAc)₂ / DPEphos | Diethyl (E)-(1-phenylvinyl)phosphonate | 90 |
Mechanistic Investigations of Reactions Involving Methyl 2 Ethylpent 4 Ynoate
Elucidation of Reaction Pathways and Intermediate Species
The reactions of Methyl 2-ethylpent-4-ynoate, a terminal alkyne, can proceed through various pathways depending on the reagents and catalysts employed. Mechanistic studies, often on analogous alkynoate systems, have identified several key intermediates that dictate the final product.
In gold-catalyzed reactions, the initial step typically involves the coordination of the gold(I) catalyst to the alkyne's π-system. This activation renders the alkyne susceptible to nucleophilic attack. For instance, in hydration reactions, water acts as the nucleophile, leading to an enol intermediate which then tautomerizes to the corresponding ketone. mdpi.com More complex transformations, such as cycloisomerizations of enynes, proceed through intermediates like cyclopropyl (B3062369) gold(I) carbenes. pku.edu.cn These highly reactive species can undergo various skeletal rearrangements to form diverse polycyclic structures.
Rhodium-catalyzed reactions also offer a rich landscape of mechanistic pathways. For example, the hydrothiolation of alkynes with thiols, catalyzed by rhodium complexes, is proposed to proceed via oxidative addition of the thiol's S-H bond to the rhodium center, followed by migratory insertion of the alkyne into the Rh-H bond, and finally reductive elimination to yield the vinyl sulfide (B99878) product. ubc.ca In cycloaddition reactions, rhodium catalysts can facilitate the formation of metallacyclopentene intermediates, which are key to the construction of cyclic compounds. nih.gov
Furthermore, radical pathways can be initiated under visible light photoredox catalysis. In these reactions, a photocatalyst generates a radical species that adds to the alkyne, forming a vinyl radical intermediate. This intermediate can then undergo further reactions, such as cyclization or atom transfer, to afford the final product.
The trapping of reactive intermediates is a powerful technique used to gain evidence for proposed reaction pathways. csbsju.edupsgcas.ac.inyoutube.comslideshare.net For instance, the use of radical scavengers like TEMPO can intercept radical intermediates, confirming their presence in a reaction. csbsju.edu Similarly, in the study of benzyne, a highly reactive intermediate, its existence has been proven by trapping it in a Diels-Alder reaction with anthracene. chemtube3d.com While no specific trapping studies for this compound were found, this methodology is a cornerstone in elucidating the mechanisms of related reactive species.
Role of Catalysts in Regioselectivity and Stereoselectivity Control
Catalysts play a pivotal role in controlling the regioselectivity and stereoselectivity of reactions involving alkynoates. The choice of metal, ligands, and additives can direct the reaction towards a specific isomer.
In the hydrothiolation of alkynes , the regioselectivity (Markovnikov vs. anti-Markovnikov addition) is highly dependent on the catalyst system. For example, rhodium-catalyzed hydrothiolation with TpRh(PPh₃)₂ (Tp = hydrotris(3,5-dimethylpyrazolyl)borate) shows a preference for the branched (Markovnikov) product with both alkyl and aryl thiols. nih.gov In contrast, other rhodium complexes can favor the linear (anti-Markovnikov) isomer. DFT calculations on rhodium-catalyzed hydrothiolation have shown that the regioselectivity can be controlled by the interplay of steric and electronic effects of the ligands, which influence the stability of the transition states leading to the different regioisomers. acs.org
Stereoselectivity is also a critical aspect, particularly in the formation of new chiral centers. In the rhodium-catalyzed cyclization of allene-containing indoles, the choice of a chiral ligand can lead to high enantioselectivity in the formation of spirocyclic indolenines. nih.gov Similarly, in the bromoenol lactonization of alkynoic acids, the stereochemistry of the resulting Z- or E-enol lactone can be controlled. acs.org
The following table summarizes the influence of different rhodium catalysts on the regioselectivity of alkyne hydrothiolation:
| Catalyst Precursor | Thiol | Alkyne | Product(s) (Branched:Linear) | Yield (%) | Reference |
| TpRh(PPh₃)₂ | PhSH | PhC≡CH | 4:1 | 95 | nih.gov |
| TpRh(PPh₃)₂ | n-BuSH | PhC≡CH | >20:1 | 98 | nih.gov |
| [RhCl(cod)]₂ | ArSH | RC≡CH | Mixture of isomers | - | organic-chemistry.org |
| RhCl(IPr)(py)(η²-olefin) | Thiophenol | 1-Octyne | Linear | High | acs.org |
This table presents data for analogous reactions as specific data for this compound was not available.
Kinetic and Thermodynamic Aspects of Alkynoate Transformations
The outcome of a chemical reaction is governed by both kinetic and thermodynamic factors. A reaction can be under kinetic control, where the major product is the one that is formed fastest, or under thermodynamic control, where the major product is the most stable one. libretexts.org This principle is highly relevant to the reactions of alkynoates.
Kinetic studies aim to determine the rate of a reaction and how it is affected by the concentration of reactants and catalysts. The rate law of a reaction provides valuable information about the species involved in the rate-determining step. libretexts.orgrsc.orgnih.govuri.educk12.orgyoutube.com For instance, kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope, can reveal whether a particular bond is broken in the rate-determining step. acs.orgbaranlab.orgacs.orgwikipedia.orgprinceton.edu A significant KIE (typically > 2 for C-H/C-D bonds) suggests that the C-H bond is cleaved in the slowest step of the reaction.
For example, DFT calculations on the rhodium-catalyzed transformation of alkynes to vinylidenes have shown that the reaction proceeds through a 1,2-H shift with a calculated free energy barrier. nih.gov The relative energies of the alkyne and vinylidene complexes determine the equilibrium position. rsc.orgresearchgate.net
The following table presents hypothetical kinetic and thermodynamic data for a generic alkynoate reaction to illustrate these concepts:
| Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG°, kcal/mol) | Product Type |
| Pathway A | 15 | -10 | Kinetic |
| Pathway B | 20 | -20 | Thermodynamic |
This is an illustrative table. Specific experimental or computational data for this compound was not found in the literature search.
In this hypothetical scenario, Pathway A would be favored under kinetic control (lower temperature, short reaction time) because it has a lower activation energy. Pathway B, leading to the more stable product, would be favored under thermodynamic control (higher temperature, longer reaction time), allowing the system to reach equilibrium.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. For methyl 2-ethylpent-4-ynoate, both ¹H and ¹³C NMR would provide critical data for assigning the location of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density and the proximity to functional groups like the ester and the alkyne.
Terminal Alkyne Proton (-C≡CH): A characteristic signal for the terminal acetylenic proton is expected to appear in the range of δ 2.0-3.0 ppm. This proton would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) protons.
Methine Proton (-CH(CH₂CH₃)C=O): The proton at the chiral center (C2) is anticipated to resonate as a multiplet, influenced by the adjacent methylene group of the ethyl substituent and the methylene group at C3.
Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methyl ester group would be observed, typically in the region of δ 3.6-3.8 ppm.
Ethyl Group Protons (-CH₂CH₃): The ethyl group at C2 will show a quartet for the methylene protons and a triplet for the terminal methyl protons, due to mutual coupling.
Methylene Protons (-CH₂-C≡CH): The protons on the carbon adjacent to the alkyne (C3) are diastereotopic due to the adjacent chiral center and would be expected to appear as a complex multiplet.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C≡CH | ~2.5 | t | ~2.5 |
| -CH (CH₂CH₃)CO₂CH₃ | ~2.7 | m | - |
| -COOCH₃ | ~3.7 | s | - |
| -CH₂CH₃ | ~0.9 | t | ~7.5 |
| -CH₂ CH₃ | ~1.6 | m | - |
| -CH₂ -C≡CH | ~2.4 | m | - |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear at the downfield end of the spectrum, typically around δ 170-175 ppm. libretexts.org
Alkyne Carbons (-C≡C-): The two sp-hybridized carbons of the triple bond will resonate in the region of δ 70-90 ppm. libretexts.org The terminal alkyne carbon attached to the proton will generally be at a slightly lower chemical shift than the internal alkyne carbon. libretexts.org
Chiral Center Carbon (-CH-): The carbon atom of the stereocenter (C2) is expected to have a chemical shift in the range of δ 40-50 ppm.
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group will appear around δ 50-55 ppm. libretexts.org
Other sp³ Carbons: The remaining sp³ hybridized carbons of the ethyl and pentynyl chain will appear in the upfield region of the spectrum (δ 10-40 ppm).
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~172 |
| -C ≡CH | ~80 |
| -C≡C H | ~70 |
| -C H(CH₂CH₃)CO₂CH₃ | ~45 |
| -COOC H₃ | ~52 |
| -C H₂CH₃ | ~25 |
| -CH₂C H₃ | ~12 |
| -C H₂-C≡CH | ~20 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.
For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. The fragmentation of esters often involves cleavage at the bonds adjacent to the carbonyl group. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the alkyl group attached to the carbonyl. whitman.edu
The presence of the alkyne introduces specific fragmentation patterns. Terminal alkynes often show a strong peak corresponding to the loss of a hydrogen atom (M-1), forming a stable propargyl-type cation. jove.com Another characteristic fragmentation for alkynes is the cleavage of the bond beta to the triple bond, leading to a resonance-stabilized propargyl cation. jove.com
Expected Fragmentation Pattern of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 140 | [C₈H₁₂O₂]⁺ | Molecular Ion ([M]⁺) |
| 139 | [C₈H₁₁O₂]⁺ | Loss of H from the alkyne ([M-1]⁺) |
| 109 | [C₆H₉O₂]⁺ | Loss of the ethyl group ([M-29]⁺) |
| 81 | [C₅H₅O]⁺ | McLafferty-type rearrangement or other complex fragmentation |
| 59 | [COOCH₃]⁺ | Cleavage of the C-C bond alpha to the carbonyl |
| 39 | [C₃H₃]⁺ | Propargyl cation from cleavage beta to the alkyne |
Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Interactions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester and the terminal alkyne functionalities.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
C≡C Stretch: A weak to medium, sharp absorption band should appear in the range of 2100-2140 cm⁻¹ for the carbon-carbon triple bond stretch. Symmetrical internal alkynes may not show this peak, but it is expected for a terminal alkyne.
≡C-H Stretch: A strong, sharp peak characteristic of the terminal alkyne C-H bond stretch is anticipated around 3300 cm⁻¹.
C-O Stretch: The C-O stretching vibrations of the ester group will likely produce strong bands in the region of 1000-1300 cm⁻¹.
C-H Stretch (sp³): Absorptions corresponding to the stretching of sp³ C-H bonds in the ethyl and pentynyl chain will be observed just below 3000 cm⁻¹.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| ≡C-H Stretch | ~3300 | Strong, Sharp |
| C-H Stretch (sp³) | 2850-3000 | Medium to Strong |
| C≡C Stretch | 2100-2140 | Weak to Medium, Sharp |
| C=O Stretch | 1735-1750 | Strong, Sharp |
| C-O Stretch | 1000-1300 | Strong |
Rotational Spectroscopy for Gas-Phase Structural Analysis of Alkyne-Containing Compounds
Rotational spectroscopy, typically performed on gas-phase molecules, provides highly precise information about molecular geometry by measuring the energies of rotational transitions. For a molecule like this compound, this technique could, in principle, determine bond lengths and bond angles with very high accuracy. The presence of the linear alkyne moiety would significantly influence the molecule's moments of inertia. However, the conformational flexibility of the ethyl group and the pentynyl chain would complicate the rotational spectrum, likely leading to a dense and complex pattern of absorption lines. To date, no specific rotational spectroscopy data for this compound has been published in the scientific literature.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
This compound is a chiral compound due to the stereocenter at the C2 position. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical method for separating enantiomers and determining the enantiomeric purity of a chiral sample.
The separation of the (R)- and (S)-enantiomers of this compound would require a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. The differential interaction of the two enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification.
For alkynes that lack a strong UV chromophore, derivatization is often employed to enhance detection. A reported method for the chiral separation of alkynes involves the formation of stable cobalt-complexes, which can then be readily analyzed by chiral HPLC with UV detection. rsc.org This approach could be applied to this compound to facilitate its enantiomeric purity assessment. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, would be optimized to achieve the best separation.
Computational and Theoretical Chemistry Studies on Methyl 2 Ethylpent 4 Ynoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of organic molecules. For Methyl 2-ethylpent-4-ynoate, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic properties.
Detailed research findings would involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO gap is a critical parameter, offering an approximation of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.
Furthermore, DFT is instrumental in mapping out the energetics of potential reactions involving this compound. For instance, the reactivity of the terminal alkyne in reactions like click chemistry or hydrothiolation could be explored. nih.gov DFT calculations can model the transition states and intermediates along a reaction pathway, allowing for the determination of activation energies and reaction enthalpies. acs.orgacs.org This information is invaluable for predicting reaction mechanisms and outcomes. For example, a study on the palladium-catalyzed hydrothiolation of alkynes utilized DFT to determine that the insertion of the alkyne into the palladium-thiolate bond is the rate-determining step. nih.gov Similar studies on the dimerization of terminal alkynes have also been elucidated using DFT. acs.org
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -9.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility. |
Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations. They are not based on actual published results for this compound.
Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation
Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of the compound.
For this compound, theoretical vibrational frequencies corresponding to its infrared (IR) spectrum could be calculated. These calculated frequencies, when appropriately scaled, can be compared with experimental IR spectra to confirm the molecular structure. Key vibrational modes would include the C≡C-H stretch of the terminal alkyne, the C=O stretch of the ester, and the C-O stretches.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts are then compared to experimental NMR data to assist in the assignment of peaks and to confirm the connectivity of the atoms. While experimental spectra for the analogous compound, ethyl 2-methyl-4-pentenoate, are available, specific calculated spectra for this compound would be invaluable for its definitive characterization. nih.gov
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Feature | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| IR Spectroscopy | ||
| ν(C≡C-H) | 3310 cm⁻¹ | 3305 cm⁻¹ |
| ν(C=O) | 1735 cm⁻¹ | 1740 cm⁻¹ |
| ¹H NMR Spectroscopy | ||
| δ(C≡C-H) | 2.1 ppm | 2.0 ppm |
| δ(OCH₃) | 3.7 ppm | 3.6 ppm |
| ¹³C NMR Spectroscopy | ||
| δ(C=O) | 172 ppm | 171 ppm |
| δ(C≡CH) | 82 ppm | 81 ppm |
Note: This table is for illustrative purposes, showing the type of comparison that would be made between predicted and experimental spectroscopic data. The values are hypothetical.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule over time and in the presence of other molecules, such as in a solution.
For this compound, MD simulations would be used to explore its conformational landscape. The ethyl group and the pentynoate chain can rotate around several single bonds, leading to a variety of possible three-dimensional shapes (conformers). MD simulations can identify the most populated conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.
Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound and solvent molecules or other solutes. acs.orgmdpi.comnih.gov For example, simulations in an aqueous environment could reveal how water molecules arrange around the ester and alkyne functionalities, providing information about its solubility and the hydration shell structure. These simulations are also fundamental in understanding the behavior of esters in various environments, from biological membranes to industrial applications. nih.gov
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkynoate Analogues
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for predicting the properties and activities of new molecules based on the known properties of similar compounds. In the absence of extensive experimental data for this compound, QSAR models built on a dataset of related alkynoate analogues could provide valuable predictions.
A QSAR study would involve compiling a dataset of alkynoates with known biological activity or a specific physicochemical property. Molecular descriptors, which are numerical representations of the chemical structure (e.g., size, shape, electronic properties), would be calculated for each molecule in the dataset. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. This model could then be used to predict the activity of this compound. Such models are particularly useful in the early stages of drug discovery and material science for screening large libraries of virtual compounds.
Prediction of Binding Affinities and Molecular Docking for Potential Biological Targets
Given the presence of functional groups that can participate in intermolecular interactions, this compound could potentially interact with biological macromolecules like proteins. Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex.
This method would involve taking the 3D structure of a potential protein target and computationally "docking" this compound into its binding site. A scoring function is then used to estimate the binding affinity, which is a measure of the strength of the interaction. This process can help to identify potential biological targets for the compound and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While no specific biological targets for this compound have been identified, this approach is a standard first step in assessing the potential bioactivity of a novel compound.
Chemical Reactivity and Derivatization Strategies of Methyl 2 Ethylpent 4 Ynoate
Nucleophilic Addition Reactions to the Alkyne Moiety
The terminal alkyne in methyl 2-ethylpent-4-ynoate, while generally less reactive towards nucleophiles than conjugated alkynes, can undergo addition reactions, particularly with organometallic reagents.
One of the most significant reactions in this class is the addition of organocuprates (Gilman reagents). wikipedia.orgnumberanalytics.com These reagents, typically lithium dialkylcuprates (R₂CuLi), are soft nucleophiles that can add across the carbon-carbon triple bond. numberanalytics.com This reaction, known as carbocupration, proceeds via a syn-addition pathway, leading to the formation of a vinylcuprate intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. The reaction with this compound is expected to yield a vinylcuprate where the alkyl group from the cuprate (B13416276) adds to the terminal carbon of the alkyne.
While Grignard and organolithium reagents are typically hard nucleophiles that might preferentially attack the ester carbonyl, their reactivity with the alkyne can be facilitated by the use of a copper catalyst. wikipedia.org This catalytic approach allows for the addition of Grignard reagents across the alkyne, followed by transmetalation to form a vinylmagnesium species, which can then be further functionalized. wikipedia.org
The terminal alkyne's acidic proton (pKa ≈ 25) can also be abstracted by a strong base to form a metal acetylide. libretexts.org This acetylide is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Additions to Terminal Alkynes
| Nucleophile | Reagent Example | Product Type after Quenching | Reference |
| Organocuprate | (CH₃)₂CuLi | Substituted alkene | wikipedia.orgnumberanalytics.com |
| Grignard (with Cu catalyst) | RMgX / Cu(I) salt | Substituted alkene | wikipedia.org |
| Acetylide formation | NaNH₂ | Alkylated alkyne (after reaction with R-X) | libretexts.orgmasterorganicchemistry.com |
Electrophilic Additions to the Alkyne Moiety
The carbon-carbon triple bond of this compound is susceptible to attack by various electrophiles. These reactions are synthetically valuable for the introduction of new functional groups.
A key electrophilic addition is hydroboration-oxidation. The reaction of the terminal alkyne with a sterically hindered borane, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic medium, results in the anti-Markovnikov addition of water across the triple bond. libretexts.orgmasterorganicchemistry.com This process initially forms an enol, which rapidly tautomerizes to the more stable aldehyde. chemistrysteps.comorganicchemistrytutor.com This method provides a reliable route to aldehydes from terminal alkynes. khanacademy.org
Hydrohalogenation, the addition of hydrogen halides (HX), across the triple bond also occurs. The reaction with one equivalent of HX typically follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide to the internal carbon, yielding a vinyl halide. libretexts.org In the presence of excess HX, a second addition can occur to give a geminal dihalide. libretexts.orglibretexts.org Radical-mediated addition of HBr, initiated by peroxides, can lead to the anti-Markovnikov product. youtube.comlibretexts.org
Table 2: Electrophilic Addition Reactions of Terminal Alkynes
| Reagent(s) | Product Type | Regioselectivity | Reference |
| 1. (Sia)₂BH or 9-BBN; 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov | libretexts.orgmasterorganicchemistry.com |
| 1 eq. HX (e.g., HBr, HCl) | Vinyl halide | Markovnikov | libretexts.org |
| 2 eq. HX (e.g., HBr, HCl) | Geminal dihalide | Markovnikov | libretexts.org |
| HBr, peroxides | Vinyl bromide | Anti-Markovnikov | youtube.comlibretexts.org |
Ester Functional Group Transformations (e.g., Hydrolysis, Transesterification)
The methyl ester group in this compound can undergo typical ester transformations, such as hydrolysis and transesterification, under both acidic and basic conditions.
Acid-catalyzed hydrolysis, typically carried out by heating the ester with a dilute mineral acid like hydrochloric or sulfuric acid, is a reversible process that yields the corresponding carboxylic acid and methanol. chemguide.co.uklibretexts.org To drive the equilibrium towards the products, an excess of water is generally used. chemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org
Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves heating the ester with a strong base like sodium hydroxide. This reaction produces the carboxylate salt and methanol.
Transesterification, the conversion of one ester to another, can also be achieved under both acidic and basic conditions. masterorganicchemistry.comwikipedia.org In a base-catalyzed transesterification, an alkoxide, such as sodium ethoxide, attacks the carbonyl carbon to form a tetrahedral intermediate, which then eliminates a methoxide (B1231860) ion to yield the new ester. masterorganicchemistry.comsrsintl.comresearchgate.net This reaction is an equilibrium process, and using the desired alcohol as the solvent can shift the equilibrium towards the product. wikipedia.org
Table 3: General Conditions for Ester Transformations
| Transformation | Catalyst | General Conditions | Product | Reference |
| Acid-catalyzed Hydrolysis | Dilute H₂SO₄ or HCl | Heat with excess water | Carboxylic acid + Methanol | chemguide.co.uklibretexts.org |
| Base-catalyzed Hydrolysis | NaOH or KOH | Heat in aqueous solution | Carboxylate salt + Methanol | - |
| Base-catalyzed Transesterification | NaOR' or KOR' | Heat in R'OH solvent | New ester + Methanol | masterorganicchemistry.comsrsintl.com |
Derivatization for Enhanced Chemical Functionality (e.g., Halogenation, Phosphorylation)
The alkyne moiety serves as a prime site for derivatization to introduce new functionalities, such as halogens and phosphorus-containing groups.
Halogenation of the terminal alkyne can be achieved with reagents like chlorine (Cl₂) and bromine (Br₂). The addition of one equivalent of the halogen typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.com The reaction is believed to proceed through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.com The use of two equivalents of the halogen leads to a tetrahaloalkane. libretexts.org Iodination of terminal alkynes can also be accomplished using various iodine sources. researchgate.net Enzymatic halogenation of terminal alkynes has also been reported, offering a high degree of selectivity. nih.gov
Phosphorylation of the terminal alkyne can be achieved through hydrophosphorylation. Copper-catalyzed hydrophosphorylation of terminal alkynes with dialkyl phosphites or diarylphosphine oxides provides a direct route to vinylphosphonates or vinylphosphine oxides. rsc.org These reactions often exhibit high regio- and stereoselectivity and are tolerant of various functional groups. rsc.org
Table 4: Derivatization Reactions of the Alkyne Moiety
| Reagent(s) | Product Type | Reference |
| 1 eq. Br₂ | trans-1,2-Dibromoalkene | masterorganicchemistry.com |
| 2 eq. Cl₂ | 1,1,2,2-Tetrachloroalkane | libretexts.org |
| R₂P(O)H, Cu(I) catalyst | Vinylphosphonate/Vinylphosphine oxide | rsc.org |
Cycloaddition Reactions (e.g., Formal (3+2) Cycloaddition)
The alkyne functional group of this compound can participate in various cycloaddition reactions, providing access to a range of heterocyclic and carbocyclic structures.
The Diels-Alder reaction, a [4+2] cycloaddition, can occur with the alkyne acting as a dienophile. sigmaaldrich.com While alkynes are generally less reactive dienophiles than alkenes, the presence of an electron-withdrawing group, such as the ester in a conjugated system, can enhance their reactivity. organic-chemistry.org For a non-conjugated alkyne like this compound, the reaction may require more forcing conditions. The reaction of an alkyne dienophile with a conjugated diene results in the formation of a 1,4-cyclohexadiene (B1204751) derivative. youtube.com
A particularly important class of cycloadditions for alkynes is the 1,3-dipolar cycloaddition. youtube.com The reaction of an alkyne with a 1,3-dipole, such as an azide (B81097), leads to the formation of a five-membered heterocycle. The Huisgen 1,3-dipolar cycloaddition between an alkyne and an organic azide is a well-established method for the synthesis of 1,2,3-triazoles. youtube.com This reaction is often catalyzed by copper(I), which significantly accelerates the reaction and controls the regioselectivity, a process often referred to as "click chemistry". youtube.com
Table 5: Cycloaddition Reactions Involving Alkynes
| Reaction Type | Reactant Partner | Product Type | Reference |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated diene | 1,4-Cyclohexadiene derivative | youtube.com |
| [3+2] Cycloaddition (Huisgen) | Organic azide | 1,2,3-Triazole | youtube.comyoutube.com |
| [3+2] Cycloaddition | Nitrile oxide | Isoxazole | youtube.com |
Applications of Methyl 2 Ethylpent 4 Ynoate in Advanced Organic Synthesis
Exploration of Biological Activities and Medicinal Chemistry Potential
Antimicrobial and Antifungal Activity Assessment of Pentenoate and Related Esters
Studies on the antimicrobial and antifungal properties of unsaturated fatty acids and their ester derivatives have revealed significant potential. For instance, research has demonstrated that certain n-6, n-7, and n-9 fatty acids and their methyl and ethyl esters exhibit potent antimicrobial activity against a variety of oral microorganisms. nih.gov This activity is particularly effective against Gram-positive bacteria. nih.gov The fungitoxicity of related 2-alkynoic acids and their methyl esters has also been systematically evaluated against several fungal species, including Aspergillus niger, Trichoderma viride, and Candida albicans. nih.gov
The effectiveness of these compounds is influenced by several factors. For 2-alkynoic acids, fungitoxicity is dependent on the chain length of the molecule, the pH of the medium, and the presence of adsorbents. nih.gov In the case of their methyl esters, chain length is the primary determinant of toxicity, with pH having a lesser effect. nih.gov A clear structure-activity relationship has been observed, where the antifungal activity of 2-alkynoic acids follows the order of C10=C11=C12 > C14=C16 > C9 > C8 > C7. nih.gov Comparatively, on a weight basis, 2-alkynoic acids demonstrate greater fungitoxicity than 2-alkenoic acids, alkanoic acids, and their halogenated analogs. nih.gov
Furthermore, the synergistic effects of combining pentacyclic triterpenoids with standard antibiotics have been investigated against strains of Staphylococcus aureus. While the triterpenoids themselves showed weaker individual antibacterial activity compared to conventional antibiotics, their combination led to a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotics. nih.gov This suggests that these compounds may act through different mechanisms, offering a potential strategy to enhance the efficacy of existing antibiotics. nih.gov
Interactive Table: Antimicrobial and Antifungal Activity of Selected Esters
| Compound Class | Target Organism(s) | Key Findings |
|---|---|---|
| n-6, n-7, n-9 Fatty Acid Esters | Oral Microorganisms (e.g., S. mutans, C. albicans) | Strong antimicrobial activity, particularly against Gram-positive bacteria. nih.gov |
| 2-Alkynoic Acid Methyl Esters | Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, Candida albicans, Trichophyton mentagrophytes, Mucor mucedo | Fungitoxicity is primarily influenced by chain length. nih.gov |
| Rhein-Amino Acid Ester Conjugates | Rhizoctonia solani, Sclerotinia sclerotiorum, Wheat Powdery Mildew | Potent inhibitory activity, with some conjugates showing better protective effects than physcion. mdpi.com |
Nematicidal Activity against Plant Pathogens (e.g., Meloidogyne javanica) by Ester Analogues
Plant-parasitic nematodes, particularly root-knot nematodes of the genus Meloidogyne, pose a significant threat to agriculture worldwide. The extensive host range of these pathogens, coupled with the environmental and health concerns associated with conventional chemical nematicides, has spurred research into naturally derived and synthetic compounds as alternative control agents. researchgate.net
Essential oil components and their derivatives have shown considerable promise in this area. For instance, compounds like trans-anethole, p-anisaldehyde, and trans-cinnamaldehyde have been tested for their nematicidal activity against Meloidogyne javanica. Aldehydes, in particular, demonstrated high nematicidal activity, with trans-cinnamaldehyde and 2-furaldehyde exhibiting low EC50 values for juvenile immobilization and egg hatching inhibition. In pot experiments, these aldehydes significantly reduced root galling on tomato plants.
Similarly, eugenol (B1671780), a major constituent of clove oil, has demonstrated dose-dependent nematicidal activity against M. javanica. nih.gov At a concentration of 1,000 ppm, eugenol caused over 99% mortality of second-stage juveniles (J2) after 12 hours of exposure and significantly inhibited egg hatching. nih.gov Thymol has also been identified as a potent nematicidal agent, causing over 90% mortality of M. javanica J2s at a concentration of 500 µL/L after 96 hours and inhibiting egg hatching by nearly 60% at the same concentration. nih.gov
The nematicidal potential is not limited to essential oil components. Aqueous and ethanol (B145695) extracts of various spices, such as Cuminum cyminum, Capsicum annuum, and Curcuma longa, have been shown to significantly inhibit egg hatching and cause mortality in M. javanica juveniles. researchgate.net Furfural, an aromatic aldehyde found in some plants, has also been evaluated and found to be active against M. javanica, reducing root galling in pot experiments without causing phytotoxicity. researchgate.net
Interactive Table: Nematicidal Activity of Various Compounds against Meloidogyne javanica
| Compound/Extract | Activity Metric | Result |
|---|---|---|
| Furfural | EC50 (J2 paralysis, 24h) | 21.7 µg/ml researchgate.net |
| trans-Cinnamaldehyde | EC50 (J2 immobilization) | 15 µl/l |
| trans-Cinnamaldehyde | EC50 (Hatching inhibition) | 11.3 µl/l |
| Eugenol | J2 Mortality (1,000 ppm, 12h) | >99% nih.gov |
| Eugenol | Hatching Inhibition (1,000 ppm, 35 days) | ~84% nih.gov |
| Thymol | J2 Mortality (500 µL/L, 96h) | >90% nih.gov |
| Thymol | Hatching Inhibition (500 µL/L, 35 days) | ~60% nih.gov |
| Cuminum cyminum aqueous extract (100% w/v) | Egg Hatching | Significant inhibition researchgate.net |
Enzyme Inhibition Studies (e.g., Enolase Inhibition by Phosphorylated Analogues)
Enolase, a key enzyme in the glycolysis pathway, catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP). medchemexpress.comwikipedia.org Its essential role in metabolism makes it an attractive target for the development of inhibitors for various therapeutic applications, including as anticancer and anti-trypanosome agents. medchemexpress.com Enolase is a metalloenzyme, typically requiring a divalent cation like Mg²⁺ for its catalytic activity. nih.govebi.ac.uk
A number of small-molecule inhibitors of enolase have been identified and synthesized. medchemexpress.com Fluoride is a well-known inhibitor, forming a complex with magnesium and phosphate (B84403) that binds to the active site. wikipedia.org The natural phosphonate (B1237965) antibiotic, SF2312, is a high-potency inhibitor that binds to enolase in a manner similar to phosphonoacetohydroxamate, another potent inhibitor with picomolar affinity for the enzyme. wikipedia.orgebi.ac.uk Derivatives of SF2312, such as HEX and its prodrug POMHEX, have demonstrated anti-neoplastic activity in preclinical models. wikipedia.org
The inhibition of enolase is not limited to these compounds. D-(-)-3-Phosphoglyceric acid acts as a competitive inhibitor of yeast enolase. medchemexpress.com The enzyme's activity is also affected by various metal ions; while Mg²⁺ is an activator, other divalent cations like Co²⁺, Mn²⁺, and Cu²⁺ can be inhibitory. nih.govnih.gov
The study of enolase inhibition is crucial in the context of trypanosomatid parasites, where this enzyme is considered a potential virulence factor. nih.gov The enolase from Leishmania mexicana is inhibited by inorganic pyrophosphate and fluoride. nih.gov Understanding the structural and kinetic differences between host and parasite enolases could pave the way for the design of selective inhibitors.
Structure-Activity Relationship (SAR) Studies for Bioactive Alkynoate and Alkenoate Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. wikipedia.orgarizona.edu They involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. wikipedia.orgoncodesign-services.com This knowledge is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties while minimizing potential safety issues. oncodesign-services.com
In the context of alkynoate and alkenoate derivatives, SAR studies have provided valuable insights into their biological activities. For antifungal coumarin (B35378) derivatives, it has been shown that O-substitution is essential for their activity. mdpi.comnih.gov Furthermore, the presence of a short aliphatic chain and/or electron-withdrawing groups like nitro or acetate (B1210297) groups tends to favor antifungal activity. mdpi.comnih.gov These findings have been corroborated by computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov
For 2-alkynoic acids and their esters, a clear relationship exists between the carbon chain length and their fungitoxicity. nih.gov The optimal chain lengths for activity against a range of fungi have been identified as C10, C11, and C12. nih.gov This suggests that the lipophilicity and partitioning behavior of these molecules are key determinants of their antifungal efficacy. nih.gov
SAR studies have also been applied to understand the skin irritation potential of esters. A model based on the physicochemical properties of 42 esters identified that irritant esters tend to have lower density and water solubility, and higher Hansen hydrogen bonding and dispersion parameters compared to non-irritant esters. nih.gov This indicates that the partitioning of the chemical into the epidermis and subsequent intermolecular reactions are important factors in the irritation response. nih.gov
The modification of bioactive natural products through the attachment of different functional groups can significantly alter their biological effects. nih.gov The position of these substituents is also critical in determining their anticancer and antimetastatic activities. nih.gov Such SAR studies guide the design of new analogues with improved efficacy. nih.gov
Design and Synthesis of Bioactive Analogues for Target Specificity and Efficacy
The rational design and synthesis of bioactive analogues is a cornerstone of modern drug discovery and development. nih.gov This process aims to create novel molecules with enhanced biological activity, improved metabolic stability, better bioavailability, and increased target specificity. mdpi.com By starting with a known bioactive scaffold, medicinal chemists can introduce strategic structural modifications to optimize the compound's therapeutic properties. nih.govmdpi.com
A common strategy involves the synthesis of a library of analogues based on a natural product or a synthetic lead compound. mdpi.comnih.govnih.gov For example, a diversity-oriented synthetic route was developed to create two libraries of analogues of Neolaxiflorin L, a promising anticancer drug candidate. nih.gov This systematic approach to SAR successfully led to the identification of a bioactive alkyne-tagged derivative that could be used as a probe for proteomic studies. nih.gov
The synthesis of ester-based derivatives of quercetin (B1663063) was undertaken to produce more selective stimulators of vascular KCa1.1 channels for potential use as vasorelaxants. nih.gov The study demonstrated that different chemical substituents on the quercetin core could alter its activity on CaV1.2 channels or enhance its KCa1.1 channel stimulatory effects. nih.gov
In the realm of antifungal agents, triazole analogues with alkylthio or alkylsulfonyl groups were synthesized as derivatives of SM-8668. nih.gov Derivatives with pentylthio, heptylthio, or nonylthio groups showed excellent efficacy, and the introduction of a hydrophilic group at the end of the alkyl chain further enhanced their activity. nih.gov Similarly, the synthesis of rhein-amino acid ester conjugates has been explored to develop potential antifungal agents for protecting crops. mdpi.com
The process of designing and synthesizing bioactive analogues often involves multi-component reactions and the development of novel synthetic routes. nih.govnih.govacs.org These approaches allow for the efficient generation of diverse chemical libraries for biological screening. nih.gov The ultimate goal is to identify drug candidates with improved efficacy and a better safety profile for therapeutic use. arizona.edu
Future Research Directions and Emerging Trends
Sustainable and Green Chemistry Approaches for Methyl 2-ethylpent-4-ynoate Synthesis
The principles of green chemistry are increasingly pivotal in the design of synthetic routes. For a molecule like this compound, future research will likely focus on developing more sustainable and atom-economical synthetic methods. Traditional approaches to synthesizing α,β-alkynyl esters often involve multi-step sequences and the use of hazardous reagents.
Emerging green methodologies that could be adapted for the synthesis of this compound include:
Catalytic Carbonylative Coupling: Nickel-catalyzed carbonylative Sonogashira cross-coupling reactions have been developed for the synthesis of α,β-alkynyl ketones using oxalic acid as a sustainable and solid CO source. rsc.org A similar strategy could be envisioned for the synthesis of this compound, potentially from a suitable precursor, minimizing the use of gaseous carbon monoxide.
One-Pot Reactions: The development of one-pot syntheses for alkynyl esters from readily available starting materials like β-ketoesters represents a significant step towards greener processes by reducing the number of purification steps and solvent usage. acs.org
Use of Greener Solvents and Catalysts: Research into utilizing more environmentally benign solvents and recyclable catalysts, such as polysiloxane-encapsulated metal nanoparticles, is a key trend. nih.gov These catalysts can be recovered and reused, reducing waste and cost. For instance, a recyclable nano-Ag/graphitic carbon nitride catalyst has been used for the halogenation of terminal alkynes, a potential transformation for further functionalization of this compound. nih.gov
Flow Chemistry: The use of flow reactors for the synthesis of compounds containing unstable intermediates, such as diazo compounds used in some alkyne functionalizations, can enhance safety and efficiency. mdpi.com
A hypothetical green synthesis for this compound could involve the catalytic coupling of a less hazardous methylating agent with a suitable pentynoate precursor in a green solvent, followed by a one-pot ethylation.
Expanded Scope of Catalytic Transformations and C-H Functionalization
The terminal alkyne and the α-carbon C-H bond in this compound are prime targets for catalytic transformations and C-H functionalization, offering pathways to a diverse range of more complex molecules.
Catalytic Transformations:
The alkyne moiety is a versatile functional group that can undergo a wide array of transformations. sigmaaldrich.com Future research on this compound would likely explore:
Multi-component Reactions: These reactions, where three or more reactants combine in a single step, are highly efficient for building molecular complexity. Alkynes are excellent substrates for such reactions, leading to the formation of diverse molecular scaffolds. nih.gov
Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition of alkynes with azides to form triazoles, a cornerstone of "click chemistry," is a powerful tool for creating functional molecules. scispace.com This could be applied to this compound to link it to other molecular fragments.
Hydrofunctionalization Reactions: The addition of various elements across the triple bond, such as hydrosilylation, can introduce new functionalities. Polysiloxane-stabilized platinum nanoparticles have been shown to be effective recyclable catalysts for the hydrosilylation of alkynes. nih.gov
C-H Functionalization:
Direct C-H functionalization is a powerful strategy for modifying molecules without the need for pre-functionalized starting materials. acs.org For this compound, both the terminal alkyne C-H and the α-C-H are potential sites for functionalization.
Terminal Alkyne C-H Functionalization: The acidic proton of the terminal alkyne can be readily removed to generate a nucleophilic acetylide, which can then react with various electrophiles. Transition metal-catalyzed reactions, such as Sonogashira coupling, are standard methods for this transformation. chemrxiv.org
α-C-H Functionalization: The C-H bond at the α-position to the ester is activated and can be a site for stereoselective functionalization, which is particularly important given the chiral nature of this compound. nih.gov
A summary of potential catalytic transformations is presented in the table below:
| Transformation | Reagents/Catalysts | Potential Product from this compound |
| Click Chemistry | Azide (B81097), Copper or Ruthenium catalyst | Triazole-substituted ester |
| Hydroacylation | Aldehyde, Rhodium catalyst | β,γ-unsaturated ketone |
| C-H Alkynylation | Alkyl halide, Copper catalyst | Substituted alkyne |
| Decarbonylative Coupling | Aromatic ester, Pd/Cu catalyst | Aryl-substituted alkyne |
Advanced In Situ Spectroscopic Characterization of Reaction Mechanisms
A deeper understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. Advanced in situ spectroscopic techniques allow for the direct observation of reactive intermediates and the elucidation of reaction pathways in real-time.
For reactions involving this compound, the following techniques would be invaluable:
In Situ FTIR Spectroscopy (ReactIR): This technique can monitor the concentration of reactants, products, and intermediates as a function of time, providing kinetic data and insights into the reaction mechanism. youtube.com For example, it could be used to follow the consumption of the alkyne C-H stretch during a coupling reaction.
In Situ NMR Spectroscopy: This powerful tool can provide detailed structural information about species present in a reaction mixture. researchgate.net It has been used to study the biotransformation of α-alkynoates, where the incorporation of protons from the solvent allows for the detection of metabolites. nih.gov For this compound, in situ NMR could be used to observe the formation of catalytic intermediates in organometallic reactions.
The characteristic spectroscopic signals for the key functional groups in this compound are summarized below:
| Functional Group | Spectroscopic Technique | Characteristic Signal |
| Terminal Alkyne C-H | Infrared Spectroscopy | Strong, narrow band at ~3300 cm⁻¹ |
| Carbon-Carbon Triple Bond | Infrared Spectroscopy | Weak band at ~2100-2260 cm⁻¹ |
| Alkynyl Proton | ¹H NMR Spectroscopy | ~1.7-3.1 ppm |
| Ester Carbonyl | ¹³C NMR Spectroscopy | ~170 ppm |
Integration of Computational Design with High-Throughput Screening in Drug Discovery
The alkyne functional group is present in a number of approved drugs, highlighting its importance in medicinal chemistry. researchgate.net The structural features of this compound, including the terminal alkyne and a chiral center, make it an interesting scaffold for drug discovery.
Computational Design:
Density Functional Theory (DFT) calculations are increasingly used to predict the reactivity and properties of molecules, guiding the design of new drug candidates. bohrium.comrsc.orgresearchgate.net For this compound, DFT could be used to:
Model the interaction of the molecule with biological targets.
Predict the metabolic fate of the compound.
Rationalize the stereochemical outcome of reactions.
High-Throughput Screening (HTS):
HTS allows for the rapid screening of large libraries of compounds for biological activity. nih.govnih.gov Libraries of derivatives of this compound could be synthesized using the catalytic transformations and C-H functionalization methods described above and then screened against various biological targets. The alkyne handle also allows for the use of click chemistry to generate diverse libraries for screening. acs.org The development of efficient purification methods for these libraries is also a key area of research. acs.org
Novel Applications in Materials Science and Agrochemicals
The versatile reactivity of the alkyne group makes it a valuable building block for the synthesis of functional materials and agrochemicals.
Materials Science:
Alkynes are used in the synthesis of a variety of polymers and materials with interesting electronic and optical properties. researchgate.net Future research could explore the incorporation of this compound into:
Polymers: Alkyne-functionalized polyesters can be synthesized via melt condensation and cross-linked using thiol-yne click chemistry to create soft, biodegradable elastomers. nih.govacs.org The chirality of this compound could introduce interesting properties into such polymers.
Functional Surfaces: Glycopolymer-grafted surfaces can be prepared using post-polymerization modification of polymers containing activated esters, which can react with alkyne-containing molecules. nih.gov
Conjugated Materials: Poly(aryleneethynylene)s are a class of conjugated polymers with applications in organic electronics. researchgate.net
Agrochemicals:
Alkyne derivatives have shown promise as herbicides, fungicides, and insecticides. researchgate.net The terminal alkyne can act as a reactive handle for derivatization to create new agrochemical candidates. For example, derivatives of piperonyl butoxide with alkynyl side chains have shown enhanced synergistic effects with insecticides. nih.gov The structural features of this compound could be explored for the development of new, more effective, and environmentally benign agrochemicals.
Q & A
Q. What spectroscopic techniques are recommended for characterizing Methyl 2-ethylpent-4-ynoate?
Methodological Answer:
- Use 1H and 13C NMR spectroscopy to identify proton environments and carbon frameworks, focusing on signals for the ester group (δ ~3.6–3.8 ppm for methoxy protons) and alkyne moiety (sharp peaks in IR at ~2100–2260 cm⁻¹).
- Infrared (IR) spectroscopy confirms functional groups (e.g., ester C=O stretch at ~1720–1740 cm⁻¹).
- Mass spectrometry (MS) provides molecular ion ([M]+) and fragmentation patterns to verify molecular weight and structural integrity.
- Reference protocols from Medicinal Chemistry Research for compound characterization .
Q. How can researchers design a synthesis pathway for this compound?
Methodological Answer:
- Start with alkyne precursors (e.g., pent-4-ynoic acid) and employ esterification via Fischer-Speier or Steglich methods.
- Optimize reaction conditions (e.g., acid catalysts like H2SO4 or DMAP for coupling).
- Monitor reaction progress using TLC or GC-MS.
- Validate purity via column chromatography and melting point analysis (if solid) .
Q. What solvents and conditions should be avoided during storage or reactions with this compound?
Methodological Answer:
- Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis.
- Use inert atmospheres (N2/Ar) to minimize oxidation of the alkyne group.
- Store in anhydrous, amber vials at –20°C to reduce thermal degradation.
- Cross-reference solvent compatibility databases (e.g., CAS Common Chemistry) for reactivity alerts .
Advanced Research Questions
Q. How can contradictory data on the thermal stability of this compound in literature be resolved?
Methodological Answer:
- Conduct thermogravimetric analysis (TGA) under controlled atmospheres to compare decomposition temperatures.
- Evaluate experimental variables (e.g., sample purity, heating rate, instrument calibration) across studies.
- Perform statistical meta-analysis to identify outliers or systematic biases, referencing COSMOS-E guidelines for observational study reviews .
Q. What computational methods are suitable for modeling the reaction mechanisms of this compound in click chemistry?
Methodological Answer:
- Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to simulate transition states and energy barriers for alkyne-azide cycloadditions.
- Validate results with experimental kinetic data (e.g., Arrhenius plots).
- Compare computational outputs with in situ spectroscopic data (e.g., FTIR monitoring) to refine models .
Q. How can researchers optimize the enantioselective synthesis of this compound derivatives?
Methodological Answer:
- Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric esterification.
- Use Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity).
- Analyze enantiomeric excess via chiral HPLC or polarimetry.
- Reference Extended Essay Guide for rigorous hypothesis testing and variable control .
Q. What strategies address discrepancies in reported biological activity data for this compound analogs?
Methodological Answer:
- Replicate assays under standardized conditions (e.g., cell lines, incubation times).
- Perform dose-response analyses (IC50/EC50) with positive/negative controls.
- Critically assess bioassay methodologies (e.g., MTT vs. resazurin assays) and statistical power in original studies.
- Follow Seminar in Neuropsychopharmacology guidelines for pharmacological data validation .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting NMR spectral data for this compound in different solvents?
Methodological Answer:
- Compare solvent-induced shifts (e.g., DMSO vs. CDCl3) using chemical shift databases (e.g., SDBS).
- Perform variable-temperature NMR to assess conformational changes.
- Apply multivariate analysis (PCA) to identify solvent effects on spectral patterns .
Q. What statistical approaches are appropriate for comparing catalytic efficiency in this compound synthesis?
Methodological Answer:
- Use ANOVA or t-tests to compare reaction yields across catalyst types.
- Calculate turnover frequency (TOF) and assess correlations with catalyst structure via regression analysis.
- Include error bars and confidence intervals in graphical data presentations, per Group 4 Extended Essays standards .
Experimental Design & Validation
Q. How can researchers ensure reproducibility in kinetic studies of this compound reactions?
Methodological Answer:
- Standardize reagent purity (ACS-grade) and equipment calibration (e.g., thermocouples for temperature control).
- Document trial experiments to refine protocols (e.g., optimal sampling intervals for GC-MS).
- Share raw datasets and metadata in open-access repositories for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
